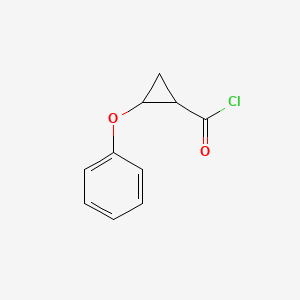![molecular formula C10H8BrNO2 B13969938 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 147149-86-8](/img/structure/B13969938.png)
5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and an oxazinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This method utilizes a chemoselective oxygen cyclization via the 6-exo-dig pathway, yielding the desired heterocycle under mild reaction conditions, such as room temperature or 30°C, without the need for an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the gold(I)-catalyzed cycloisomerization method mentioned above can be scaled up for industrial applications due to its simplicity and efficiency under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include gold(I) catalysts for cycloisomerization, bromine for substitution reactions, and various oxidizing and reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit cell proliferation by targeting specific cellular pathways involved in cancer cell growth and survival . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one include other members of the oxazine family, such as:
- 4H-benzo[d][1,3]oxazin-4-one
- 2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one
- 5-chloro-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one
Uniqueness
What sets this compound apart from similar compounds is the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications .
Propiedades
Número CAS |
147149-86-8 |
|---|---|
Fórmula molecular |
C10H8BrNO2 |
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
5-bromo-2,6-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8BrNO2/c1-5-3-4-7-8(9(5)11)10(13)14-6(2)12-7/h3-4H,1-2H3 |
Clave InChI |
UUGVWNQIZONJSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(OC2=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


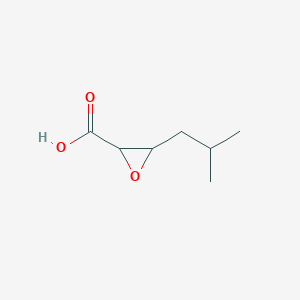

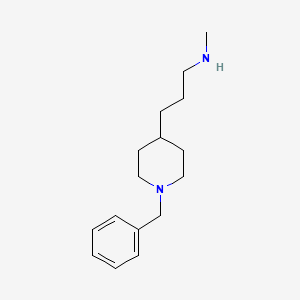
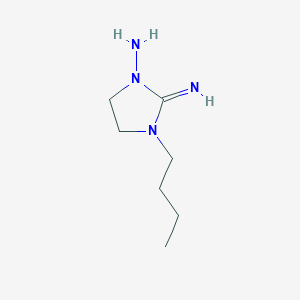
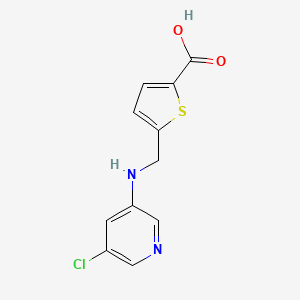
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
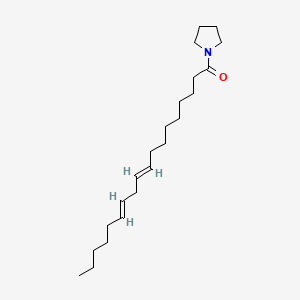
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
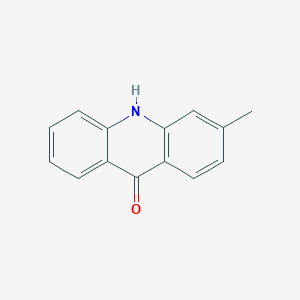
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
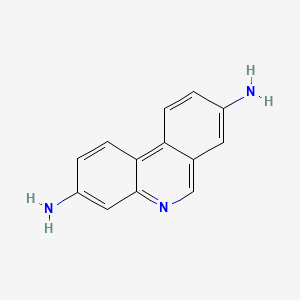

![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
